A Technical Guide to the Physicochemical Properties of Stearyl Behenate
A Technical Guide to the Physicochemical Properties of Stearyl Behenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl behenate, the ester of stearyl alcohol and behenic acid, is a wax ester with significant applications in the pharmaceutical and cosmetic industries.[1] Its lipophilic nature, solid-state at room temperature, and biocompatibility make it a valuable excipient, particularly in the formulation of controlled-release drug delivery systems.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of stearyl behenate, detailed experimental protocols for their determination, and its application in drug development.
Physicochemical Properties
The key physicochemical properties of stearyl behenate are summarized in the table below. These properties are crucial for formulation development, as they influence the manufacturing process, stability, and in-vivo performance of the final product.
| Property | Value | Reference(s) |
| Chemical Name | Octadecyl docosanoate | [4][5] |
| Synonyms | Stearyl behenate, Behenic acid stearyl ester | |
| CAS Number | 24271-12-3 | |
| Molecular Formula | C40H80O2 | |
| Molecular Weight | 593.06 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 67.00 °C @ 760.00 mm Hg | |
| Boiling Point | 589.00 to 590.00 °C @ 760.00 mm Hg (estimated) | |
| Solubility | Water: 2.601e-014 mg/L @ 25 °C (estimated)Organic Solvents: Soluble in chloroform. Specific quantitative solubility data in other organic solvents like ethanol, methanol, ethyl acetate, and acetone is not readily available in the literature and would need to be determined experimentally. | |
| logP (o/w) | 19.127 (estimated) | |
| Acid Value | 3.00 max. KOH/g | |
| Flash Point | 613.00 °F (322.80 °C) (estimated) |
Experimental Protocols
Accurate determination of the physicochemical properties of stearyl behenate is essential for its effective use. The following are detailed methodologies for key characterization experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical parameter for processes like hot-melt extrusion and the preparation of solid lipid nanoparticles.
Principle: This method involves heating a small, packed sample of the substance in a capillary tube at a controlled rate and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (closed at one end)
-
Thermometer
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of finely powdered stearyl behenate on a watch glass.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point of stearyl behenate (~67°C).
-
Then, reduce the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.
Solubility Determination (Gravimetric Method)
Determining the solubility of stearyl behenate in various solvents is crucial for developing solvent-based formulation processes.
Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined gravimetrically after solvent evaporation.
Apparatus:
-
Thermostatic water bath or incubator
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of stearyl behenate to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, acetone, ethyl acetate).
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved particles.
-
Gravimetric Analysis:
-
Accurately weigh an empty, dry container (e.g., a pre-weighed beaker or aluminum pan).
-
Transfer the filtered aliquot into the weighed container.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of stearyl behenate. A vacuum desiccator can also be used.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.
-
-
Calculation: The solubility is calculated as the mass of the dissolved stearyl behenate per volume of the solvent (e.g., in mg/mL).
Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)
For formulations like solid lipid nanoparticles (SLNs), particle size and zeta potential are critical quality attributes that affect stability, bioavailability, and drug release.
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a suspension. These fluctuations are used to determine the particle size distribution. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.
Apparatus:
-
DLS instrument (e.g., Zetasizer)
-
Cuvettes (disposable or quartz)
-
Deionized water (filtered)
Procedure:
-
Sample Preparation: Dilute the stearyl behenate-based SLN dispersion with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the nanoparticles.
-
Particle Size Measurement:
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument software will report the Z-average diameter and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, a specific folded capillary cell is typically used.
-
Inject the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.
-
-
Data Analysis: Measurements should be performed in triplicate, and the mean and standard deviation should be reported for both particle size and zeta potential.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to study the thermal behavior of stearyl behenate, including its melting point, crystallinity, and polymorphism.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as melting and crystallization.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum or hermetic pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of stearyl behenate (typically 2-5 mg) into an aluminum DSC pan.
-
Pan Sealing: Seal the pan with a lid using a crimper. An empty sealed pan is used as a reference.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of stearyl behenate (e.g., from 25°C to 100°C).
-
An inert atmosphere (e.g., nitrogen purge) is typically used to prevent oxidation.
-
After the heating scan, a cooling scan can be performed to observe crystallization behavior.
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The enthalpy of fusion (a measure of crystallinity) can be calculated from the area under the melting peak.
Crystalline Structure Analysis (X-Ray Diffraction - XRD)
XRD is a powerful technique to investigate the crystal structure and polymorphic form of stearyl behenate.
Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is characteristic of the crystal structure.
Apparatus:
-
X-ray diffractometer
-
Sample holder
-
Powdered sample of stearyl behenate
Procedure:
-
Sample Preparation: The stearyl behenate sample should be in a fine powder form. Pack the powder into the sample holder, ensuring a flat, smooth surface.
-
XRD Measurement:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of the diffraction angle (2θ). A typical range for organic molecules is 5° to 50°.
-
Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.
-
-
Data Analysis: The output is a diffractogram showing diffraction intensity as a function of 2θ. The positions and intensities of the diffraction peaks provide information about the crystal lattice and can be used to identify the polymorphic form of stearyl behenate.
Applications in Drug Development
Stearyl behenate is primarily used in oral solid dosage forms as a lipidic excipient to control the release of active pharmaceutical ingredients (APIs).
Sustained-Release Matrix Tablets
In matrix tablets, the drug is uniformly dispersed within a matrix of stearyl behenate. The release of the drug is controlled by diffusion through the inert lipid matrix and/or by erosion of the matrix.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers where the drug is encapsulated within a solid lipid core. Stearyl behenate can serve as the solid lipid matrix. SLNs offer advantages such as improved bioavailability of poorly soluble drugs, protection of labile drugs, and targeted drug delivery. The release of the drug from SLNs is typically sustained and can be modulated by the composition of the lipid matrix and the manufacturing process.
Mandatory Visualizations
Experimental Workflow for Characterization of Stearyl Behenate-based SLNs
Caption: Workflow for the formulation and characterization of Stearyl Behenate SLNs.
Logical Relationship in Sustained Drug Release from a Matrix Tablet
